3-{[(2-Ethylhexyl)peroxy]methyl}heptane
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Overview
Description
3-{[(2-Ethylhexyl)peroxy]methyl}heptane is an organic compound characterized by a branched hydrocarbon structure with a peroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Ethylhexyl)peroxy]methyl}heptane typically involves the reaction of 2-ethylhexanol with heptanal in the presence of a peroxy acid. The reaction conditions often include a nonaqueous solvent such as chloroform, ether, acetone, or dioxane to prevent hydrolysis of the epoxide ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Ethylhexyl)peroxy]methyl}heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and vicinal diols.
Reduction: Reduction reactions can convert the peroxy group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid (MCPBA) is commonly used for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
Epoxides: Formed through oxidation reactions.
Vicinal Diols: Produced from the hydrolysis of epoxides.
Alcohols: Resulting from reduction reactions.
Scientific Research Applications
3-{[(2-Ethylhexyl)peroxy]methyl}heptane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of fuels, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 3-{[(2-Ethylhexyl)peroxy]methyl}heptane involves the interaction of its peroxy group with various molecular targets. The electrophilic oxygen atom in the peroxy group can react with nucleophilic sites in other molecules, leading to the formation of epoxides and subsequent reactions. The compound’s effects are mediated through pathways involving oxidation and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-2,2-dimethylheptane: A branched hydrocarbon with similar structural features but lacking the peroxy group.
2,2-dimethyl-3-hexyne: Another branched hydrocarbon with a triple bond instead of a peroxy group.
Uniqueness
3-{[(2-Ethylhexyl)peroxy]methyl}heptane is unique due to its peroxy group, which imparts distinct chemical reactivity and potential applications compared to other branched hydrocarbons. The presence of the peroxy group allows for specific oxidation reactions that are not possible with similar compounds lacking this functional group.
Properties
CAS No. |
120599-95-3 |
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Molecular Formula |
C16H34O2 |
Molecular Weight |
258.44 g/mol |
IUPAC Name |
3-(2-ethylhexylperoxymethyl)heptane |
InChI |
InChI=1S/C16H34O2/c1-5-9-11-15(7-3)13-17-18-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI Key |
WTBPWOVBWKJVPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COOCC(CC)CCCC |
Origin of Product |
United States |
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